molecular formula C17H24F3N3O2 B15113903 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one

1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one

Cat. No.: B15113903
M. Wt: 359.4 g/mol
InChI Key: SAHSYFAEVAJXPC-UHFFFAOYSA-N
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Description

1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one is a complex organic compound that features a pyrrolidine ring, a trifluorobutanone moiety, and a tert-butylpyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Trifluorobutanone Moiety: This step often involves the use of trifluoromethylation reagents under controlled conditions.

    Attachment of the Tert-butylpyridazinyl Group: This is usually done through nucleophilic substitution reactions, where the pyridazinyl group is introduced using appropriate leaving groups and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Typical reagents include alkyl halides and bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities with the pyrrolidine ring.

    Trifluoromethyl Compounds: Other trifluoromethylated compounds, such as trifluoromethyl ketones, exhibit similar chemical properties.

    Pyridazinyl Compounds: Compounds containing the pyridazinyl group, such as pyridazinone derivatives, are also comparable.

Uniqueness

1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the pyrrolidine and pyridazinyl groups contribute to its biological activity.

Properties

Molecular Formula

C17H24F3N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

1-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-4,4,4-trifluorobutan-1-one

InChI

InChI=1S/C17H24F3N3O2/c1-16(2,3)13-4-5-14(22-21-13)25-11-12-7-9-23(10-12)15(24)6-8-17(18,19)20/h4-5,12H,6-11H2,1-3H3

InChI Key

SAHSYFAEVAJXPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)CCC(F)(F)F

Origin of Product

United States

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